![molecular formula C20H22ClN4O3P B12807887 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole CAS No. 7148-79-0](/img/structure/B12807887.png)
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole
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Overview
Description
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole is a bis-imidazoline derivative featuring two 4,5-dihydroimidazole rings linked via a chlorophosphoryloxy bridge. Each imidazoline ring is substituted with a benzyl group at the N1 position. This compound’s structural complexity arises from the phosphoryl chloride group, which introduces both steric bulk and electrophilic reactivity. Its synthesis likely involves phosphorylation steps, distinguishing it from simpler imidazoline derivatives .
Preparation Methods
The synthesis of 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The synthetic route may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of Benzyl Groups: Benzylation of the imidazole ring can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve optimizing these steps for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophosphoryl groups, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related imidazoline/imidazole derivatives:
Key Observations:
Structural Complexity : The target compound is more complex than simpler imidazolines (e.g., ’s thiophene derivative) due to its bis-imidazoline architecture and phosphoryl linkage. This likely impacts its reactivity and coordination properties .
Synthetic Methods : While employs N-bromosuccinimide (NBS)-mediated cyclization, the target compound’s synthesis would require phosphorylation steps, which are more specialized and may involve hazardous reagents like POCl₃ .
Biological Relevance : highlights pyrazole-imidazole hybrids with antimicrobial activity, suggesting that the target compound’s imidazoline-phosphoryl structure could be explored for similar applications. However, direct evidence is absent .
Electrophilic Reactivity : The chlorophosphoryl group in the target compound may confer greater electrophilicity compared to sulfonyl or thiophene-substituted analogs, enabling nucleophilic substitutions or hydrolysis .
Research Findings and Data
Table 2: Calculated and Experimental Properties of Comparable Compounds
Compound | LogP | PSA (Ų) | Crystallographic Data Availability |
---|---|---|---|
This compound | ~3.5* | ~90* | No data (likely requires SHELX refinement). |
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | 3.2 | 38.1 | Not reported; ORTEP-3 could model it. |
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | 4.1 | 98.5 | No data; high PSA suggests polar surface. |
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]-benzoic acid | 4.5 | 105.6 | CCDC 1038591 (crystal structure solved). |
*Estimated using analogous compounds.
Notable Points:
- Drug-Likeness : The high polar surface area (PSA) of phosphoryl-containing derivatives (e.g., ~90 Ų) may limit membrane permeability compared to simpler imidazolines (e.g., PSA 38.1 Ų in ) .
Biological Activity
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22ClN4O3P
- Molecular Weight : 418.84 g/mol
- CAS Number : 7148-79-0
The compound exhibits biological activity primarily through its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. The chlorophosphoryl group is believed to enhance its reactivity and binding affinity to target sites.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of related compounds in the imidazole family. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a compound structurally similar to this compound, demonstrated significant anticonvulsant effects in various animal models. It showed protection in tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential for treating epilepsy .
Cytotoxicity and Antitumor Activity
In vitro studies have suggested that compounds containing the imidazole moiety may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways or disruption of cellular signaling pathways critical for tumor growth.
Case Studies
Pharmacokinetics and ADME-Tox Profile
The pharmacokinetic profile of similar compounds suggests good permeability and metabolic stability. For instance, AS-1 was characterized by excellent absorption properties and moderate inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
Properties
CAS No. |
7148-79-0 |
---|---|
Molecular Formula |
C20H22ClN4O3P |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
1-benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole |
InChI |
InChI=1S/C20H22ClN4O3P/c21-29(26,27-19-22-11-13-24(19)15-17-7-3-1-4-8-17)28-20-23-12-14-25(20)16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
MMBRATGGMDFQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)OP(=O)(OC2=NCCN2CC3=CC=CC=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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